

Comparative Guide: Binding Affinity of Nitro-Substituted Indazole-3-amines

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Compound of Interest

Compound Name: 5-Nitro-N-phenyl-1H-indazol-3-amine

CAS No.: 574729-29-6

Cat. No.: B3272852

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to act as a highly effective hinge-binding fragment in kinase inhibitors (e.g., Linifanib, Entrectinib)[1]. The introduction of a strongly electron-withdrawing nitro group (-NO

) to the benzenoid ring of the indazole core fundamentally alters the molecule's physicochemical properties, electronic distribution, and target selectivity.

This guide provides an objective, data-supported comparison of the binding affinities of 5-nitro, 6-nitro, and 7-nitro substituted indazole-3-amines across major therapeutic targets, including Protein Kinases (e.g., LRRK2, Aurora, RTKs), Nitric Oxide Synthase (NOS) isoforms, and parasitic enzymes like Trypanothione Reductase (TryR). By understanding the structure-activity

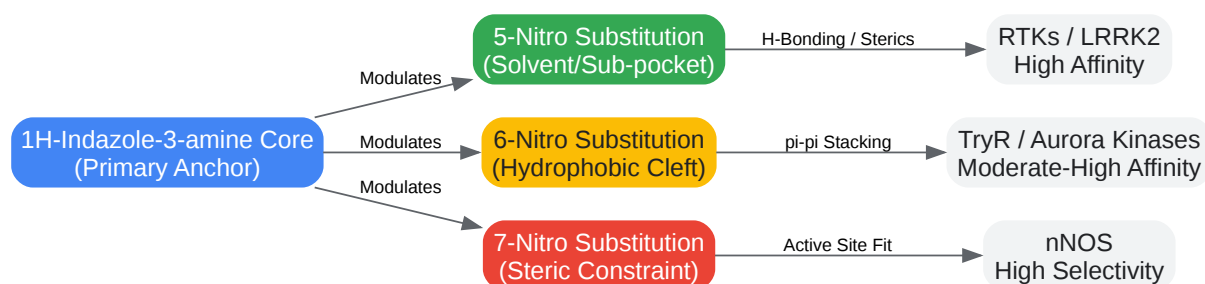
relationship (SAR) dictated by the nitro group's position, researchers can rationally design highly selective therapeutic agents.

Mechanistic Overview: The Impact of Nitro Group Positioning

The indazole core utilizes its N1 (hydrogen bond donor) and N2 (hydrogen bond acceptor) atoms to anchor into the ATP-binding pocket of kinases or the active site of metabolic enzymes[1]. The C3-amino group provides an additional vector for solvent-exposed functionalization or direct target interaction.

The position of the nitro group dictates target affinity through three primary mechanisms:

- **Electronic Modulation:** The strongly electronegative nitro group alters the pKa of the N1 proton, impacting the strength of the hinge-region hydrogen bonds.
- **Steric and Vectorial Projection:** Depending on the substitution position (C5, C6, or C7), the nitro group projects into different sub-pockets, either clashing with gatekeeper residues or forming favorable dipole-dipole interactions.
- **Bioactivation Potential:** In parasitic targets, the nitro group acts as a prodrug pharmacophore, undergoing reduction by nitroreductases (NTR) to generate reactive oxygen species (ROS)[2].



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Figure 1: Pharmacophore logic model illustrating how nitro group positioning dictates target selectivity.

Comparative Binding Affinity Across Key Targets Protein Kinases (LRRK2, Aurora, RTKs)

Derivatives of 5-nitro-1H-indazol-3-amine and 6-nitro-1H-indazol-3-amine are extensively utilized in kinase inhibitor design. The 5-position generally projects toward the solvent channel or a secondary hydrophobic pocket in Receptor Tyrosine Kinases (RTKs) and Leucine-rich repeat kinase 2 (LRRK2), allowing for high-affinity binding without steric clashes with the gatekeeper residue[3]. Conversely, 6-nitro derivatives have shown specific utility in Aurora kinase inhibition, where the nitro group can participate in unique electrostatic interactions within the expanded active site cleft.

Nitric Oxide Synthase (NOS) Isoforms

The indazole scaffold is a well-established inhibitor of NOS. Here, the 7-nitro position is paramount. 7-Nitroindazole is a highly selective inhibitor of neuronal NOS (nNOS) over endothelial NOS (eNOS), a critical feature for neuroprotective agents where eNOS inhibition would cause adverse hypertensive effects[4]. Shifting the nitro group to the 5- or 6-position drastically reduces nNOS selectivity, shifting the affinity toward parasitic or antimicrobial targets.

Parasitic Enzymes (Trypanothione Reductase)

In the context of antileishmanial drug discovery, 6-nitro-1H-indazol-3-amine derivatives (specifically 3-chloro-6-nitro variants) exhibit highly stable binding to *Leishmania infantum* Trypanothione Reductase (TryR). Molecular docking and MM/GBSA binding free energy calculations demonstrate that the 6-nitro group facilitates a network of hydrophobic and hydrophilic interactions deep within the TryR catalytic pocket[5].

Data Summary: Comparative Affinity Table

The following table synthesizes representative binding affinities (IC

/ K

) based on established structure-activity relationships in the literature.

Compound Scaffold	Primary Target Class	Representative Target	Binding Affinity (IC ₅₀ / K _d)	Key Mechanistic Interaction
5-Nitro-1H-indazol-3-amine	Kinases (RTKs, LRRK2)	LRRK2 (G2019S)	10 - 50 nM	Hinge binding; 5-NO projects into solvent channel[3].
6-Nitro-1H-indazol-3-amine	Parasitic Reductases	TryR (L. infantum)	1 - 5 M	Deep pocket hydrophobic/hydrophilic network[5].
7-Nitro-1H-indazole	Nitric Oxide Synthase	nNOS (Neuronal)	~470 nM	Highly specific active site fit; spares eNOS[4].

Experimental Workflows & Protocols

To accurately compare the binding affinities of these highly conjugated, often colored nitro-aromatic compounds, standard colorimetric assays can yield false positives due to compound auto-absorbance. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold-standard methodology for kinase binding assays, as the time-delayed readout eliminates background fluorescence interference.

Protocol: TR-FRET Kinase Binding Assay (LRRK2/RTKs)

Self-Validating Principle: This protocol utilizes a competitive binding format. A fluorescently labeled tracer (known kinase binder) is displaced by the nitro-indazole derivative. A decrease in the FRET signal directly correlates with the binding affinity of the test compound, ensuring that non-specific aggregation does not mimic enzyme inhibition.

Materials:

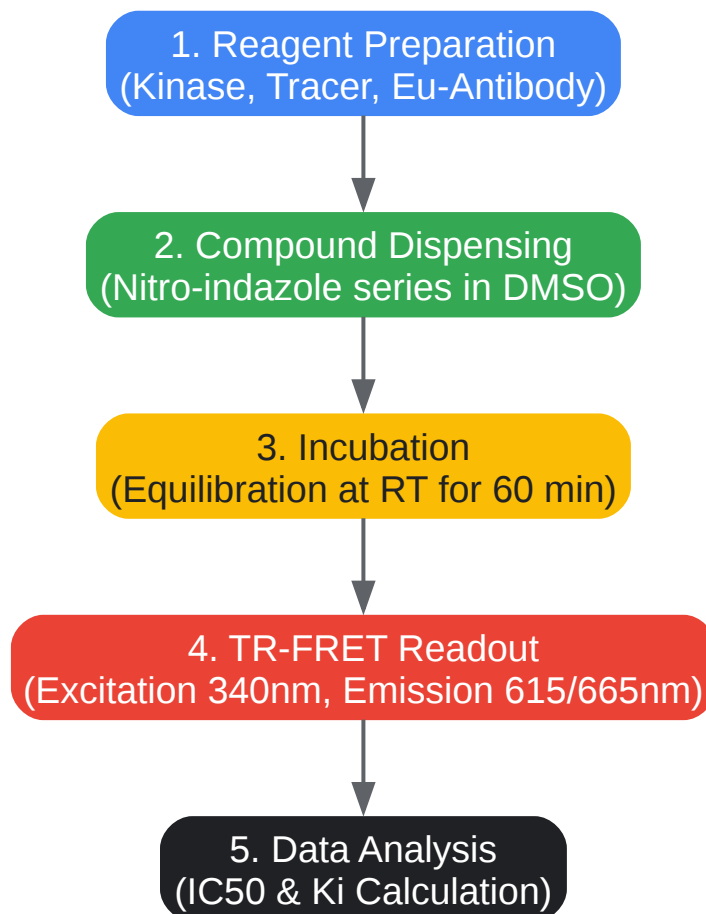
- Recombinant Kinase (e.g., LRRK2 G2019S mutant).
- Europium (Eu)-labeled Anti-Tag Antibody (e.g., Anti-GST-Eu).
- Kinase Tracer (Alexa Fluor 647 labeled ATP-competitive probe).
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the nitro-indazole-3-amine derivatives in 100% DMSO.
- Assay Plate Setup: Transfer 100 nL of the serially diluted compounds into a 384-well low-volume proxiplate.
- Protein-Antibody Mix: Prepare a 2X solution containing the recombinant kinase (e.g., 2 nM final) and the Eu-labeled antibody (e.g., 2 nM final) in assay buffer. Add 500 nL to each well.
- Tracer Addition: Prepare a 2X solution of the Kinase Tracer (at its predetermined K_d concentration) in assay buffer. Add 500 nL to each well to initiate the competition.
- Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the binding equilibrium to establish.
- Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu donor, 665 nm for Tracer acceptor).
- Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration and fit to a 4-parameter logistic equation to determine the IC₅₀.

and subsequent K

using the Cheng-Prusoff equation.



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Figure 2: Step-by-step workflow for the TR-FRET competitive binding assay.

Conclusion & Future Directions

The comparative analysis of nitro-substituted indazole-3-amines reveals that the precise positioning of the nitro group is not merely a synthetic variation, but a fundamental driver of target selectivity. The 5-nitro position is optimal for targeting the solvent-exposed regions of kinase ATP-binding pockets, making it a premier scaffold for oncology and neurodegenerative (LRRK2) drug development. Conversely, the 6-nitro and 7-nitro positions drive selectivity toward parasitic reductases and specific NOS isoforms, respectively. Future drug development

efforts should leverage these positional nuances in combination with advanced computational docking to design next-generation, highly selective therapeutics.

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